molecular formula C4H8ClNO4S2 B13928500 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride

3-(Methylsulfonyl)-1-azetidinesulfonyl chloride

Cat. No.: B13928500
M. Wt: 233.7 g/mol
InChI Key: PHLFFKXIYCKGJJ-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of both a sulfonyl chloride group and an azetidine ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The general reaction can be represented as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination of methanesulfonic acid using thionyl chloride or phosgene under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-azetidinesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with alcohols to form methanesulfonates.

    Elimination Reactions: It can undergo elimination to generate sulfene.

    Reduction Reactions: It can be reduced to form methanesulfonamide.

Common Reagents and Conditions

Major Products

    Methanesulfonates: Formed from the reaction with alcohols.

    Sulfene: Generated through elimination reactions.

    Methanesulfonamide: Produced via reduction reactions.

Scientific Research Applications

3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but lacks the azetidine ring.

    Tosyl Chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.

    Trifluoromethanesulfonyl Chloride: Contains a trifluoromethanesulfonyl group, making it more reactive.

Uniqueness

3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is unique due to the presence of both the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical reactions .

Properties

Molecular Formula

C4H8ClNO4S2

Molecular Weight

233.7 g/mol

IUPAC Name

3-methylsulfonylazetidine-1-sulfonyl chloride

InChI

InChI=1S/C4H8ClNO4S2/c1-11(7,8)4-2-6(3-4)12(5,9)10/h4H,2-3H2,1H3

InChI Key

PHLFFKXIYCKGJJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CN(C1)S(=O)(=O)Cl

Origin of Product

United States

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